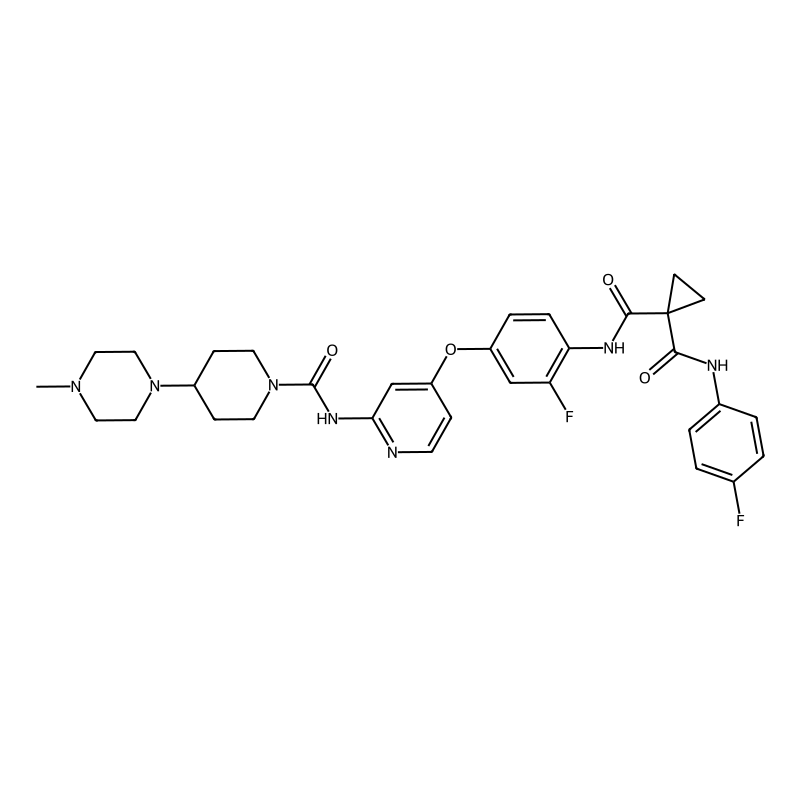

Golvatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Golvatinib c-Met VEGFR Eph receptor tyrosine kinase inhibitor mechanism of action

Primary Targets and Mechanism of Action

Golvatinib functions as a potent, ATP-competitive inhibitor, binding to the kinase domains of its target receptors to block their activity. The table below summarizes its key targets and the biological consequences of their inhibition.

| Target | Reported IC₅₀ | Role in Cancer | Effect of Inhibition |

|---|---|---|---|

| c-Met | 14 nM [1] | Regulates cell migration, invasion, proliferation; confers resistance to other targeted therapies (e.g., VEGFR inhibitors) [2] [3]. | Suppresses tumor cell growth, invasion, and overcomes drug resistance [4] [2]. |

| VEGFR2 | 16 nM [1] | Primary mediator of VEGF-stimulated tumor angiogenesis and endothelial cell proliferation [5]. | Inhibits formation of new tumor blood vessels, starving the tumor [1]. |

| Eph Receptors | Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] | Involved in cell-cell communication, cell morphology, and motility; contributes to cancer progression [4]. | Disrupts processes related to cell shape and metastatic spread [4]. |

| Other Targets (Ron, c-Kit) | Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] | Ron: related to c-Met; c-Kit: involved in cell proliferation/survival. | Contributes to broad antitumor activity [4]. |

This compound's multi-targeted nature is particularly effective in overcoming HGF-mediated resistance to VEGFR inhibitors. When tumor cells produce high levels of HGF, they can make endothelial cells resistant to drugs like lenvatinib. This compound co-inhibits both c-Met and VEGFR2, restoring anti-angiogenic and antitumor efficacy [2] [7].

This compound inhibits c-Met and VEGFR2 signaling to block tumor-promoting cellular responses.

Supporting Experimental Evidence

The proposed mechanism of action is backed by robust preclinical and clinical data.

In Vitro and Preclinical Models

- Kinase Assays & Western Blot: In vitro studies confirm this compound potently inhibits phosphorylation of c-Met and VEGFR-2. Experiments typically involve incubating cell lines (e.g., MKN45 for c-Met, HUVECs for VEGFR-2) with serially diluted this compound, stimulating with ligands (HGF or VEGF), and detecting phosphoprotein levels via western blot [1].

- Cell Proliferation Assays: this compound inhibits growth of tumor cell lines with c-Met amplification (e.g., MKN45, EBC-1) and HUVECs stimulated by VEGF or HGF. The sulforhodamine B (SRB) colorimetric assay is commonly used, where cells are cultured with this compound for 3 days before absorbance measurement [2] [1].

- Overcoming Resistance: Conditioned medium from HGF-producing tumor cells confers resistance to the VEGFR inhibitor lenvatinib in HUVEC tube formation assays. Adding this compound restores lenvatinib's inhibitory effect [2] [7].

In Vivo & Clinical Evidence

- Xenograft Models: Oral administration of this compound (50-200 mg/kg/day) inhibits tumor growth and angiogenesis in subcutaneous xenograft models, sometimes causing tumor regression in c-Met amplified models [1].

- Clinical Pharmacodynamics: A Phase I trial in patients demonstrated post-treatment decrease in phosphorylated c-Met or ERK in tumor biopsies, providing direct evidence of target modulation in humans at the maximum tolerated dose (MTD) of 400 mg once daily [4].

Detailed Experimental Protocols

For researchers seeking to validate these findings, here are the core methodologies.

Protocol 1: In Vitro Kinase Inhibition and Signaling Analysis

- Objective: To assess this compound's effect on target receptor phosphorylation.

- Cell Preparation:

- Use c-Met expressing cancer lines (e.g., MKN45) or serum-starved HUVECs for VEGFR-2.

- Compound Treatment:

- Pre-incubate cells with serially diluted this compound (e.g., 5-5000 nM) for 1-2 hours.

- Stimulation:

- Stimulate HUVECs with 20 ng/mL human VEGF for 5 minutes [1].

- Analysis:

- Lyse cells and analyze by SDS-PAGE/Western Blot.

- Use antibodies: anti-phospho-Met (Tyr1234/1235), anti-phospho-VEGFR-2 (Tyr996), and total protein antibodies.

- Detect bands via chemiluminescence and quantify intensity [1].

Protocol 2: Cell Proliferation Assay

- Objective: To determine this compound's effect on cell growth.

- Cell Culture:

- Seed tumor cells (1–3 × 10³ cells/well) or HUVECs (2 × 10³ cells/well) in 96-well plates.

- Stimulation & Treatment:

- Culture HUVECs with HGF (30 ng/mL), VEGF (20 ng/mL), or both, alongside serially diluted this compound.

- Incubation & Measurement:

Workflow for key in vitro experiments to assess this compound activity.

Clinical Development Summary

This compound has been evaluated in several early-phase clinical trials, establishing its safety profile and preliminary activity.

| Trial Phase | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Phase I | Advanced solid tumors | MTD: 400 mg QD or 200 mg BID. DLTs included fatigue and elevated liver enzymes. Common AEs: diarrhea, nausea, vomiting, fatigue. Best response: stable disease. | [4] [6] |

| Phase I/II | Hepatocellular carcinoma, Platinum-resistant head and neck cancer | Trials completed or terminated; results not fully reported in available search results. ClinicalTrials.gov IDs: NCT01271504, NCT01332266. | [8] [1] |

References

- 1. This compound (E7050) | c-Met inhibitor | Mechanism [selleckchem.com]

- 2. Lenvatinib in combination with this compound overcomes hepatocyte... [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism(s) of regulation(s) of c-MET/HGF ... [molecular-cancer.biomedcentral.com]

- 4. A phase I, dose-escalation study of the multitargeted receptor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress of Small Molecule VEGFR/c-Met ... [mdpi.com]

- 6. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 7. Lenvatinib in combination with this compound overcomes ... [pubmed.ncbi.nlm.nih.gov]

- 8. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

what is Golvatinib E7050 used for in cancer research

Mechanism of Action and Signaling Pathways

Golvatinib's anti-tumor activity stems from its coordinated blockade of two key signaling pathways: the HGF/c-Met axis and the VEGF/VEGFR2 axis.

This compound inhibits c-Met and VEGFR2 signaling, suppressing tumor survival and angiogenesis

Key Preclinical Research and Findings

This compound has shown promising anti-tumor activity in various preclinical models, with research highlighting its efficacy in overcoming drug resistance.

Overcoming Lenvatinib Resistance in VEGFR2 Inhibition

HGF-induced activation of c-Met in endothelial cells can confer resistance to VEGFR2 inhibitors like Lenvatinib. This compound overcomes this by dual inhibition [1].

Experimental Protocol:

- In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs) [1]

- Stimulation: Treated with VEGF (20 ng/mL) alone or in combination with HGF (30 ng/mL) [1]

- Treatment: Lenvatinib alone vs. Lenvatinib + this compound [1]

- Assays: Cell proliferation (Sulforhodamine B assay) and capillary tube formation [1]

- In Vivo Model: Subcutaneous xenograft models using tumor cell lines with high HGF expression [1]

Key Findings:

- HUVECs stimulated with VEGF+HGF were resistant to Lenvatinib [1]

- Adding this compound restored sensitivity, significantly inhibiting proliferation and tube formation [1]

- In vivo, the Lenvatinib+this compound combination showed synergistic antitumor effects compared to either drug alone [1]

Suppressing Multidrug-Resistant Uterine Sarcoma

In multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells, this compound demonstrated direct anti-tumor effects by inducing apoptosis and cell cycle arrest [2].

Experimental Protocol:

- Cell Line: Multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells [2]

- Treatment: this compound at concentrations ranging from 5 to 50 μM for 24 or 48 hours [2]

- Assays: MTT assay (cell viability), Annexin V-FITC/PI binding (apoptosis), flow cytometry (cell cycle), Western blot (protein expression) [2]

- In Vivo Model: Athymic nude mice carrying MES-SA/Dx5 xenograft tumors [2]

Key Findings:

- Reduced cell viability in a dose- and time-dependent manner [2]

- Induced apoptosis and S-phase cell cycle arrest [2]

- Upregulated pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and p53/p21; downregulated survivin [2]

- Suppressed phosphorylation of c-Met, Src, Akt, and p38 [2]

- Remarkably suppressed tumor growth in mouse xenografts [2]

Quantitative Inhibition Data

The potency of this compound is demonstrated by its low nanomolar IC50 values against its primary targets.

| Target / Effect | IC50 / Value | Experimental Context |

|---|---|---|

| c-Met Kinase | 14 nM | Inhibition of autophosphorylation in MKN45 gastric cancer cells [3] [4] |

| VEGFR2 Kinase | 16 nM | Inhibition of VEGF-induced phosphorylation in HUVECs [3] [4] |

| Cellular Proliferation (HGF-stimulated) | 17 nM | Inhibition of HUVEC proliferation stimulated by HGF [3] |

| Cellular Proliferation (VEGF-stimulated) | 84 nM | Inhibition of HUVEC proliferation stimulated by VEGF [3] |

| Tumor Cell Growth | 6.2 - 37 nM (IC50) | Growth inhibition of various tumor cell lines (EBC-1, Hs746T, SNU-5, MKN45) [3] |

Clinical Development Status

As of the latest available information, this compound remains an investigational drug and has not received regulatory approval for any indication [5]. Clinical trials recorded for this compound have investigated its potential in treating gastric cancer, solid tumors, hepatocellular carcinoma, and platinum-resistant squamous cell carcinoma of the head and neck [5]. A Phase Ib/II trial studying E7050 in combination with another agent, E7080 (Lenvatinib), for advanced solid tumors and specific cancers was terminated [6]. The status of its clinical development appears limited.

This compound represents a rational multi-targeting strategy in oncology, with compelling preclinical evidence for use in overcoming resistance to VEGF-pathway inhibitors and treating aggressive, multidrug-resistant cancers. Its future clinical development path, however, remains uncertain.

References

- 1. Lenvatinib in combination with this compound overcomes ... [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of c-Met-Mediated Signaling Pathways by E7050 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. ( this compound ) | CAS... | Manufacturer BioCrick E 7050 [biocrick.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. NCT01433991 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

Golvatinib preclinical studies in human tumor xenograft models

Golvatinib in Human Tumor Xenograft Models

The table below summarizes key findings from a preclinical study that evaluated the efficacy of this compound in combination with Lenvatinib in various human tumor xenograft models in mice [1].

| Tumor Cell Line | Cancer Type | HGF Expression | Treatment Groups (Tumor Growth Inhibition vs. Control) | Key Findings |

|---|---|---|---|---|

| SEKI | Melanoma | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | HGF from tumor cells conferred resistance to VEGFR inhibitor; combination therapy overcame this resistance. |

| IM95m | Gastric | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | Combination showed synergistic antitumor effects, accompanied by decreased tumor vessel density. |

| KP-4 | Pancreatic | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | Combination therapy effective against tumors with high HGF expression. |

| A2780 | Ovarian | Low | Lenvatinib (strong effect), Lenvatinib + this compound (no enhanced effect) | In low-HGF models, adding this compound to Lenvatinib did not provide additional benefit. |

Detailed Experimental Protocols

The core methodology from the primary study involves these key steps [1]:

- In Vivo Xenograft Models: Subcutaneous (s.c.) xenograft models were established by inoculating mice with various human tumor cell lines (SEKI, IM95m, KP-4, A2780).

- Compound Administration: Once tumors were established, mice were treated with vehicle control, Lenvatinib (100 mg/kg, orally, once daily), This compound (50 mg/kg, orally, once daily), or the combination of both.

- Efficacy Assessment: Tumor volumes and body weights were measured regularly. The anti-tumor effects were calculated by comparing the mean tumor volume of the treated group with that of the control group at the end of the experiment.

- Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis. Tumor vessel density was assessed by immunostaining for CD31, a vascular endothelial cell marker.

HGF/c-Met Signaling Pathway in Resistance

The following diagram illustrates the mechanism by which the HGF/c-Met pathway confers resistance to VEGFR inhibitors like Lenvatinib, and how this compound counteracts this.

Mechanism of HGF-induced resistance to VEGFR inhibitors and this compound's role in combination therapy.

Key Insights for Researchers

- Focus on Patient Stratification: The preclinical data strongly suggests that This compound combination therapy would be most effective in patient populations with tumors characterized by high HGF expression or c-Met activation [1].

- Robust Efficacy Readouts: The study used multiple endpoints to confirm efficacy, including tumor growth inhibition and reduced microvessel density (a pharmacodynamic marker of anti-angiogenic activity) [1].

- Wider Target Profile: this compound is primarily a dual inhibitor of c-Met and VEGFR2, but it also shows activity against other kinases like Ron and Flt-3 [2]. Consider this broader profile when designing or interpreting experiments.

References

Golvatinib IC50 values for c-Met VEGFR-2 kinase inhibition

Cellular Activity & Experimental Protocols

Golvatinib demonstrates potent activity in cellular models, effectively inhibiting kinase phosphorylation and cell proliferation.

Cellular Inhibition and Proliferation Assays

The activity of this compound has been characterized across various human cancer cell lines, particularly those with c-Met amplification [1] [2] [3]. The table below summarizes its inhibitory effects.

| Cell Line | Assay Type | IC₅₀ Value | Description |

|---|---|---|---|

| MKN-45 (Gastric) | Cytotoxicity | 37 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |

| EBC-1 (Lung) | Cytotoxicity | 6.2 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |

| Hs746T (Gastric) | Cytotoxicity | 23 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |

| SNU-5 (Gastric) | Cytotoxicity | 24 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |

| HUVEC (Endothelial) | Anti-proliferation | 84 nM | Inhibition of VEGF-induced cell proliferation (WST-1 assay) [4] [5] |

| HUVEC (Endothelial) | Anti-proliferation | 17 nM | Inhibition of HGF-induced cell proliferation (WST-1 assay) [4] [5] |

Key Experimental Protocols

Kinase Assay & Western Blot Analysis

- For c-Met Phosphorylation: MKN45 cells are incubated with serial dilutions of this compound in complete medium at 37°C for 2 hours. Cells are then lysed, and proteins are separated by SDS-PAGE [1].

- For VEGFR-2 Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are starved and then incubated with this compound for 1 hour, followed by stimulation with human VEGF (20 ng/mL) for 5 minutes. Cell lysates are analyzed via Western blot [1].

- Detection: Membranes are probed with anti-phosphotyrosine, anti-phospho-c-Met (Tyr1234/1235), or anti-phospho-VEGFR-2 (Tyr996) antibodies. Immunoreactive bands are visualized by chemiluminescence [1].

Cell Viability/Proliferation Assay (e.g., WST-8)

- Cells are seeded on 96-well plates (1,000–3,000 cells/well) and treated with various concentrations of this compound for 3 days [1] [3].

- WST-8 reagent is added to each well, and absorbance is measured at 450 nm (with a reference at 660 nm) using a microplate reader. Cell viability is calculated based on the absorbance values [1] [3].

In Vivo Efficacy

In vivo studies using mouse xenograft models have validated this compound's antitumor efficacy:

- Dosing: Oral administration of this compound at 25, 50, 100, and 200 mg/kg once daily demonstrated significant, dose-dependent inhibition of tumor growth in models including MKN45, Hs746T, SNU-5, and EBC-1 [1] [2] [3].

- Tumor Regression: High doses (50-200 mg/kg) induced tumor regression and even disappearance in some c-Met amplified models [1] [2].

- Mechanism of Action: Analyses of resected tumors confirmed that this compound inhibits the phosphorylation of c-Met and VEGFR-2 in tumor tissues and strongly suppresses tumor angiogenesis [1].

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive small molecule inhibitor that simultaneously targets the c-Met and VEGFR-2 tyrosine kinases [5]. The synergistic inhibition of these pathways delivers a dual attack on tumors by directly targeting cancer cell growth and survival while also disrupting tumor-associated angiogenesis [6].

The diagram below illustrates how this compound inhibits these key signaling pathways.

This compound acts at the receptor level to block key signaling cascades that drive tumor progression.

Research Context and Dual-Target Advantage

This compound exemplifies the strategic approach of developing multi-target kinase inhibitors.

- Overcoming Resistance: Research indicates that this compound can circumvent resistance to EGFR-tyrosine kinase inhibitors (e.g., Gefitinib) induced by HGF in EGFR-mutant lung cancer cells by blocking the Met/Gab1/PI3K/Akt pathway [1] [2].

- Synergistic Antitumor Effect: The simultaneous inhibition of c-Met and VEGFR2 has a synergistic effect, as these pathways often work together to promote tumor angiogenesis and growth. Dual inhibitors may provide superior efficacy compared to selective single-target agents and can help overcome resistance mechanisms [6] [7].

References

- 1. This compound (E7050) | c-Met inhibitor | Mechanism [selleckchem.com]

- 2. (E-7050) DataSheet this compound [medchemexpress.com]

- 3. (E7050) | CAS#:928037-13- this compound | Chemsrc 2 [chemsrc.com]

- 4. This compound (E-7050) | c-Met/HGFR Inhibitor [medchemexpress.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

Golvatinib in vitro studies in MKN45 and HUVEC cell lines

Golvatinib (E7050): Mechanism of Action

This compound is a potent, ATP-competitive dual inhibitor targeting c-Met and VEGFR-2 tyrosine kinases [1]. Its action in the studied cell lines is summarized in the diagram below:

Summary of Key In Vitro Findings

The efficacy of this compound was quantified through kinase inhibition and cell-based assays. The tables below summarize the core quantitative data.

Table 1: this compound Kinase Inhibition and Cellular Efficacy [2] [1] [3]

| Assay Type | Cell Line / System | Stimulus / Target | IC₅₀ / Efficacy Value |

|---|---|---|---|

| Kinase Inhibition | Cell-free system | c-Met | 14 nM |

| Cell-free system | VEGFR-2 | 16 nM | |

| Cellular Growth Inhibition | MKN45 (Gastric Cancer) | - | 37 nM |

| EBC-1 (Lung Cancer) | - | 6.2 nM | |

| Hs746T (Gastric Cancer) | - | 23 nM | |

| SNU-5 (Gastric Cancer) | - | 24 nM | |

| Endothelial Cell Proliferation | HUVEC | VEGF | 84 nM |

| HUVEC | HGF | 17 nM | |

| HUVEC | bFGF | >1000 nM (No inhibition) |

Table 2: this compound in Combination with Lenvatinib [4] [5]

| Assay Type | Cell Line | Experimental Condition | Key Finding |

|---|---|---|---|

| Proliferation & Tube Formation | HUVEC | VEGF + HGF | HGF induced resistance to Lenvatinib. |

| HUVEC | VEGF + HGF + this compound | This compound restored Lenvatinib sensitivity. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Western Blot Analysis for Target Engagement [3]

This protocol is used to detect the inhibition of c-Met and VEGFR-2 phosphorylation.

- Cell Preparation and Treatment:

- For c-Met phosphorylation: MKN45 cells are incubated with serial dilutions of this compound in complete medium at 37°C for 2 hours.

- For VEGFR-2 phosphorylation: HUVECs are first starved in human endothelial serum-free medium with 0.5% FBS for 24 hours. Subsequently, they are incubated with serial dilutions of this compound for 1 hour, followed by stimulation with 20 ng/mL of human VEGF for 5 minutes.

- Cell Lysis: After treatment, cells are lysed using a buffer containing components like 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, proteases, and phosphatase inhibitors. Cellular debris is removed by centrifugation.

- Western Blot: Aliquots of supernatants containing 5-20 μg of protein are subjected to SDS-PAGE. Proteins are transferred to PVDF membranes, which are then blocked and probed with specific antibodies:

- Primary Antibodies: Anti-phospho-c-Met (Tyr1234/1235), anti-phospho-VEGFR-2 (Tyr996), and corresponding total protein antibodies.

- Detection: A chemiluminescence kit is used, and immunoreactive bands are visualized. Band intensity can be quantified using an image analyzer [3].

Cell Proliferation Assay (WST-8) [3] [6]

This method measures the cytotoxic effect of this compound on tumor cells.

- Cell Seeding: Tumor cells (e.g., MKN45, EBC-1) are seeded at a density of 1–3 × 10³ cells per well in a 96-well plate.

- Dosing and Incubation: Cells are treated with various concentrations of this compound and cultured for 3 days.

- Viability Measurement: After the incubation period, 10 μL of WST-8 reagent is added to each well. The absorbance is measured at 450 nm with a reference measurement at 660 nm. The signal correlates with the number of viable cells [3] [6].

- For HUVEC Proliferation: HUVECs (2 × 10³ cells/well) are cultured for 3 days in medium containing growth factors (HGF at 30 ng/mL, VEGF at 20 ng/mL, or bFGF at 20 ng/mL) together with serially diluted this compound. Viability is similarly assessed, showing specific inhibition of HGF- and VEGF-driven proliferation [1] [6].

Overcoming HGF-Induced Resistance (Combination Assay) [5]

This protocol demonstrates how this compound counteracts resistance to VEGFR inhibitors.

- Cell Culture Setup: HUVECs are plated and allowed to attach.

- Induction of Resistance: The culture medium is supplemented with both VEGF (20 ng/mL) and HGF (30 ng/mL). This combination has been shown to enhance cell growth and tube formation compared to VEGF alone and confers resistance to VEGFR inhibitors like Lenvatinib.

- Combination Treatment: The Met inhibitor, This compound, is added alongside Lenvatinib.

- Outcome Measurement: The HGF-induced resistance is cancelled by the combination, evidenced by restored inhibition of HUVEC proliferation and tube formation in the assay [4] [5].

Research Context and Significance

- MKN45 Cell Line: This is a human gastric cancer cell line known to have constitutively active c-Met signaling, making it a standard model for studying c-Met-targeted therapies [3] [7].

- Overcoming Therapeutic Resistance: A key finding from this research is that the HGF/c-Met pathway is a major mechanism of resistance to VEGFR inhibitors like Lenvatinib. The strategic combination of Lenvatinib with this compound provides a synergistic antitumor effect by simultaneously targeting VEGF-driven angiogenesis and HGF-driven resistance and vessel stabilization, as shown in preclinical models [2] [4] [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Multitargeting strategy using lenvatinib and this compound : Maximizing... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (E7050) | c-Met inhibitor | Mechanism [selleckchem.com]

- 4. Lenvatinib in combination with this compound overcomes ... [pubmed.ncbi.nlm.nih.gov]

- 5. Lenvatinib in combination with this compound overcomes ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (E-7050) | c-Met/HGFR Inhibitor [medchemexpress.com]

- 7. Spheroid body-forming cells in the human gastric cancer cell ... line [spandidos-publications.com]

Golvatinib dosing schedule in mouse xenograft models

Golvatinib Dosing in Mouse Xenograft Models

The table below summarizes the key parameters for administering this compound in mouse xenograft models as described in the literature.

| Parameter | Specification |

|---|---|

| Recommended Dose | 50 mg/kg [1] [2] |

| Route of Administration | Oral gavage (P.O.) [1] [2] |

| Dosing Frequency | Once daily [1] [2] |

| Standard Vehicle | 0.5% Methylcellulose (MC) solution [2] |

| Treatment Duration | Varies by study design; typically until control tumors reach a predefined volume [1] |

Experimental Protocol for Combination Therapy

The most thoroughly documented application of this compound in animal models is its use in combination with the VEGFR inhibitor lenvatinib (E7080) to overcome resistance to VEGF-targeted therapy [1] [2] [3].

1. Tumor Implantation and Study Initiation

- Cell Lines: Studies used human cancer cell lines, including thyroid (K1), endometrial (AN3CA), ovarian (A2780), gastric (MKN45, IM95m), melanoma (SEKI), and pancreatic (KP-4) cancers [1] [2].

- Implantation: Cells (e.g., 5 × 10⁶ cells/mouse) were implanted subcutaneously into female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj) aged 5–6 weeks [1].

- Randomization: Mice were randomized into treatment groups when tumor volumes reached a range of approximately 100–300 mm³ [1] [2].

2. Dosing Regimen

- This compound: 50 mg/kg, orally, once daily [1] [2].

- Lenvatinib: 30 mg/kg or 60 mg/kg (study-dependent), orally, once daily [1] [2].

- Control Group: Received the vehicle (0.5% methylcellulose) [2].

- Compounds: Lenvatinib mesylate and this compound tartrate were synthesized by Eisai Co., Ltd. [1] [2].

3. Endpoint Analysis Key histological and biochemical analyses were performed on harvested tumors to evaluate the combination's mechanism of action [1]:

- Perfusion & Apoptosis: Mice were perfused with Hoechst 33342 to assess blood flow, and apoptosis was detected via TUNEL assay.

- Immunofluorescence Staining: Tumors were stained for markers like CD31 (endothelial cells), SMA (pericytes), CD11b, and F4/80 (macrophages) to analyze changes in the tumor microenvironment.

- Flow Cytometry: Used to analyze and sort specific cell populations from digested tumors for further molecular analysis.

Mechanism of Action & Rationale for Combination

The rationale for combining this compound with lenvatinib is to simultaneously target multiple signaling pathways that drive tumor angiogenesis and therapy resistance.

The workflow below summarizes the key experimental steps from model establishment to data analysis.

Key Considerations for Protocol Design

- Tolerability: The combination of lenvatinib and this compound was reported to have tolerable body weight loss, and no macroscopic changes were observed in the animals [1]. Nonetheless, monitoring animal health and body weight is essential.

- Vehicle Consistency: Using a 0.5% methylcellulose solution is a standard and reliable approach for oral dosing suspensions in rodents [2].

- Mechanistic Confirmation: The provided protocol includes steps for confirming the intended molecular effects. For instance, a decrease in phosphorylated c-Met (p-Met) in tumor tissues can serve as a pharmacodynamic marker of this compound target engagement [4] [5].

Looking Forward

While the preclinical data for the this compound-lenvatinib combination is compelling, its clinical development appears limited. A phase I clinical trial established a maximum tolerated dose (MTD) of 400 mg once daily for this compound monotherapy in humans [4] [5]. However, the search results do not indicate subsequent advanced-phase trials for this specific combination, suggesting it may not have progressed further in clinical development.

References

- 1. Multitargeting strategy using lenvatinib and this compound [pmc.ncbi.nlm.nih.gov]

- 2. Lenvatinib in combination with this compound overcomes ... [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib in combination with this compound overcomes ... [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I, dose-escalation study of the multitargeted ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I dose-finding study of this compound (E7050), a c-Met and ... [research.manchester.ac.uk]

Golvatinib combination therapy with lenvatinib in thyroid cancer models

Scientific Rationale and Mechanism of Action

The therapeutic strategy is built on the "multitargeting" concept. While lenvatinib potently inhibits VEGF-driven angiogenesis, tumors often activate alternative signaling pathways to escape this blockade [1]. Golvatinib complements lenvatinib by targeting these resistance mechanisms, specifically c-Met, Tie2, and EphB4 [1].

- Lenvatinib's Primary Targets: VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT [2] [3] [4]. Its main anti-tumor effects come from inhibiting angiogenesis via VEGFR.

- This compound's Complementary Targets:

- c-Met: A receptor for Hepatocyte Growth Factor (HGF), involved in tumor growth, invasion, and resistance to VEGF inhibitors.

- Tie2: A receptor for angiopoietins, primarily expressed on endothelial cells and a subset of pro-angiogenic macrophages (TEMs). The Ang2-Tie2 axis promotes vessel maturation and stability.

- EphB4: Interacts with its ligand EphrinB2 to regulate pericyte-mediated vessel stabilization.

The synergy arises from simultaneously disrupting nascent blood vessels (via lenvatinib) and preventing the vessel stabilization and alternative angiogenic signaling that tumors use to resist treatment (via this compound) [1]. The diagram below illustrates how this combination targets multiple cell types within the tumor microenvironment.

Key Preclinical Evidence and Quantitative Data

The efficacy of this combination was demonstrated in in vivo studies using human thyroid cancer (K1) and endometrial cancer (AN3CA) xenograft models in nude mice [1]. The table below summarizes the quantitative findings from these experiments.

| Cancer Model | Treatment Groups | Key Findings: Tumor Growth Inhibition | Key Findings: Histological & Mechanistic |

|---|---|---|---|

| K1 (Thyroid) | Vehicle Control | Baseline tumor growth | Established baseline vessel density and perfusion [1] |

| Lenvatinib (30 mg/kg) | Moderate growth inhibition | Reduced CD31+ vessels; some pericytes remain [1] | |

| This compound (25 mg/kg) | Minimal to no effect | No significant impact on vessel structure [1] | |

| Lenvatinib + this compound | >90% inhibition; massive apoptosis | Severe perfusion disruption; loss of pericyte coverage [1] | |

| AN3CA (Endometrial) | Vehicle Control | Baseline tumor growth | Established baseline vessel density and perfusion [1] |

| Lenvatinib (30 mg/kg) | Moderate growth inhibition | Reduced CD31+ vessels [1] | |

| This compound (50 mg/kg) | Minimal to no effect | No significant impact on vessel structure [1] | |

| Lenvatinib + this compound | >90% inhibition; massive apoptosis | Severe perfusion disruption; reduced TEM infiltration [1] |

The combination was well-tolerated in mouse models, with no significant body weight loss or macroscopic changes observed [1].

Experimental Protocols

In Vivo Efficacy Study in Mouse Xenograft Models

This protocol is fundamental for evaluating the anti-tumor activity of the combination in vivo.

- Cell Line: K1 human thyroid cancer cells [1].

- Animal Model: Female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj), 5–6 weeks old [1].

- Xenograft Establishment:

- Harvest and resuspend K1 cells in PBS or Matrigel.

- Inoculate 5 × 10^6 cells subcutaneously into the flank of each mouse [1].

- Randomization and Dosing:

- When tumor volume reaches 100–300 mm³, randomize mice into treatment groups (n=6-10).

- Dosing (oral gavage, once daily):

- Group 1: Vehicle control

- Group 2: Lenvatinib (30 mg/kg)

- Group 3: this compound (25 mg/kg)

- Group 4: Lenvatinib (30 mg/kg) + this compound (25 mg/kg) [1]

- Tumor Monitoring:

- Measure tumor dimensions (length, width) 2-3 times per week.

- Calculate volume: ( V = \frac{1}{2} \times \text{length} \times \text{width}^2 ) [1].

- Monitor body weight as an indicator of toxicity.

- Endpoint Analysis:

- At the end of the study, harvest tumors.

- Weigh tumors and capture digital images.

- Process tissues for histology (OCT compound for cryosectioning or formalin for paraffin embedding) [1].

Histological Analysis of Tumor Microenvironment

This protocol assesses the morphological and cellular changes in tumors resulting from treatment.

- Tissue Preparation:

- Embed fresh tumor samples in OCT compound and snap-freeze.

- Section into 5-10 μm thick cryosections using a cryostat [1].

- Immunofluorescence Staining:

- Fix sections in cold acetone or 4% PFA.

- Permeabilize with 0.1–0.5% Triton X-100.

- Block with 10% normal serum (e.g., donkey serum) for 1 hour.

- Incubate with primary antibodies overnight at 4°C:

- Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.

- Mount with DAPI-containing mounting medium.

- Imaging and Quantification:

- Acquire images using a fluorescence microscope (e.g., Keyence Biorevo BZ-9000) [1].

- Use image analysis software (e.g., BZ-II Analyzer) to quantify:

- Vessel density: CD31+ area.

- Pericyte coverage: SMA+ area co-localized with CD31+ vessels.

- TEM infiltration: Number of CD11b+/F4/80+/Mrc1+ cells per field [1].

Pericyte-Mediated Vessel Stabilization Assay (2D Co-culture)

This in vitro protocol models the interaction between endothelial cells and pericytes, a key process targeted by the drug combination.

- Cell Culture:

- Human Umbilical Vein Endothelial Cells (HUVECs) expressing a fluorescent marker (e.g., AcGFP).

- Human Brain Vascular Pericytes (HBVPs) [1].

- Co-culture Setup:

- Mix HUVECs/AcGFP and HBVPs at a ratio of 1.3 × 10⁴ HUVECs to 1.87 × 10⁴ HBVPs per mL in EGM-2 medium.

- Dispense 100 μL of the cell suspension into each well of a collagen type I-coated 96-well plate.

- Culture for 10 days to allow for endothelial network formation, refreshing medium every 2-3 days [1].

- Drug Treatment:

- After 10 days, add vehicle, lenvatinib, this compound, or the combination in fresh EGM-2 medium.

- Incubate for an additional 4 days [1].

- Analysis:

- Image the GFP-positive endothelial network using a high-content imager (e.g., IN Cell Analyzer 1000).

- Quantify the total length of the endothelial network using angiogenesis analysis software (e.g., Kurabo Angiogenesis Image Analyzer v2.0) [1].

- Collect culture supernatant for ELISA analysis of Ang1, Ang2, and HGF levels [1].

Discussion and Future Directions

The this compound-lenvatinib strategy represents a rational approach to overcome evasive resistance in tumors. Its strength lies in the simultaneous targeting of multiple cell types within the tumor microenvironment. However, it is important to note that the supporting data is currently at the preclinical stage [1].

Future work should focus on:

- Identifying predictive biomarkers for patient selection, potentially including high levels of Ang2, c-Met, or Tie2 expression [1].

- Exploring the combination in the context of other promising lenvatinib-based pairs, such as with MEK inhibitors or EGFR inhibitors, to address different resistance mechanisms [4] [5].

- Translating these findings into clinical trials to validate the safety and efficacy of this combination in humans.

References

- 1. Multitargeting strategy using lenvatinib and this compound : Maximizing... [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Lenvatinib Therapy for Prognostic Improvement ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in lenvatinib monotherapy and combination ... [spandidos-publications.com]

- 4. Synergistic Effects of Lenvatinib (E7080) and MEK ... [mdpi.com]

- 5. Revealing one of the mechanisms by which thyroid becomes... cancer [medicalxpress.com]

Comprehensive Application Notes and Protocols: Golvatinib in Angiogenesis and Capillary Tube Formation Assays

Introduction to Golvatinib and Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. While essential for normal tissue development and wound healing, angiogenesis also plays a pivotal role in cancer progression, enabling tumor growth and metastasis through the development of new blood vessels that supply oxygen and nutrients. The tube formation assay represents a fundamental in vitro method for studying angiogenesis, where endothelial cells cultured on basement membrane extract spontaneously form capillary-like structures in response to angiogenic signals. This assay provides a rapid, quantifiable means to assess the angiogenic potential of cells or the efficacy of anti-angiogenic compounds in a controlled environment. [1]

This compound (also known as E7050) is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases, most notably c-Met and VEGFR-2, both of which are critically involved in angiogenesis and tumor progression. Originally synthesized by Eisai Co., Ltd., this compound demonstrates nanomolar potency against these key targets, with IC₅₀ values of approximately 14 nM for c-Met inhibition in MKN45 cells and 16 nM for VEGFR-2 inhibition in human umbilical vein endothelial cells (HUVECs). [2] [3] This dual targeting strategy is particularly valuable in oncology research, as it addresses multiple pathways simultaneously, potentially overcoming the resistance mechanisms that often develop with single-target agents. This compound has shown promising anti-tumor and anti-angiogenic activity across various experimental models, making it a valuable tool compound for studying angiogenesis mechanisms and developing combination therapies.

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-target inhibition profile that simultaneously disrupts several key pathways involved in angiogenesis and tumor progression. Its primary targets include c-Met (hepatocyte growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), Tie2 (angiopoietin receptor), and EphB4 (ephrin type-B receptor 4). [2] [3] This broad-spectrum activity enables this compound to interfere with multiple aspects of the angiogenic process, from endothelial cell activation to vessel stabilization and maturation.

The signaling pathways affected by this compound collectively regulate critical processes in angiogenesis. VEGFR-2 mediates endothelial cell proliferation, migration, and survival primarily through the PLCγ1, FAK, Src, Akt, JNK, and p38 MAPK cascades. [4] Simultaneously, c-Met activation promotes invasive growth and vessel maturation, while Tie2 and EphB4 signaling contributes to vessel stabilization through pericyte recruitment and endothelial-pericyte interactions. [3] The coordinated inhibition of these interconnected pathways results in a comprehensive anti-angiogenic effect, disrupting both the initiation and maintenance of neovasculature.

Table 1: this compound Primary Kinase Targets and Their Roles in Angiogenesis

| Target | IC₅₀ Values | Primary Ligand | Role in Angiogenesis |

|---|---|---|---|

| c-Met | 14 nM [2] | Hepatocyte Growth Factor (HGF) | Promotes endothelial cell migration, invasion, and vessel maturation |

| VEGFR-2 | 16 nM [2] | Vascular Endothelial Growth Factor (VEGF) | Mediates endothelial proliferation, survival, and permeability |

| Tie2 | Not specified [3] | Angiopoietin-1 and -2 | Regulates vessel stabilization and pericyte coverage |

| EphB4 | Not specified [3] | Ephrin-B2 | Controls arterial-venous specification and vascular remodeling |

The strategic advantage of this compound's multi-targeted approach becomes particularly evident in the context of therapeutic resistance. Tumors often develop evasive resistance to VEGF pathway inhibitors through upregulation of alternative angiogenic factors, including HGF/c-Met and Ang2/Tie2 signaling. [3] By concurrently inhibiting these complementary pathways, this compound potentially circumvents such resistance mechanisms, resulting in more sustained anti-angiogenic effects. This comprehensive pathway inhibition makes this compound particularly valuable for researching combination therapies and understanding adaptive responses in the tumor microenvironment.

Experimental Protocols and Methodologies

Capillary Tube Formation Assay

The tube formation assay serves as a fundamental in vitro method for evaluating the anti-angiogenic properties of this compound by measuring its ability to disrupt the formation of capillary-like structures by endothelial cells. This assay leverages the innate capacity of endothelial cells to form tubular networks when cultured on basement membrane matrix, mimicking the later stages of angiogenesis. The following protocol has been optimized for use with Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound: [1] [4]

Matrix Preparation: Thaw reduced growth factor Basement Membrane Extract (BME) overnight at 4°C. Pre-chill 24-well plates and pipette tips at 4°C for 20-30 minutes. Carefully pipette 250 µL of BME into each well of the pre-chilled 24-well plate, avoiding bubble formation. Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify. The use of reduced growth factor BME is recommended to minimize background angiogenic signaling and better highlight the effects of experimental conditions. [1]

Cell Preparation and Treatment: Serum-starve HUVECs for 24 hours prior to the assay using DMEM supplemented with 0.2% FBS. Trypsinize the cells, neutralize with complete medium, and filter through a 100 µm cell strainer to remove clumps. Resuspend the cells at a concentration of 7.5 × 10⁶ cells/mL. Mix 10 µL of cell suspension (approximately 75,000 cells) with 300 µL of treatment medium containing this compound at desired concentrations (typically 5-25 µM). For fluorescence visualization, cells can be pre-labeled with 2 µg/mL calcein AM for 30-45 minutes before trypsinization. [1] [4]

Assay Execution and Quantification: Carefully plate the cell-treatment mixture onto the polymerized BME. Incubate at 37°C with 5% CO₂ for 2-6 hours. Monitor tube formation periodically using phase contrast or fluorescence microscopy. At the time of peak tube formation (typically 4-6 hours for HUVECs), carefully aspirate media and wash with DPBS. For immediate visualization, add fresh DPBS and image. For fixation, add 4% paraformaldehyde for 15 minutes, then wash twice with DPBS before imaging. Quantify tube networks using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) by measuring parameters such as number of tubes, branch points, loops/meshes, or total tube length. [1]

Endothelial Cell Proliferation Assay (MTT)

The anti-proliferative effects of this compound on endothelial cells can be quantified using the MTT assay, which measures metabolic activity as an indicator of cell viability: [4]

- Plate HUVECs at a density of 5 × 10³ cells per well in 96-well plates in a total volume of 100 µL complete medium. After cell attachment, treat with this compound at concentrations ranging from 5-25 µM for 24-72 hours. Following treatment, add 20 µL per well of MTT reagent (5 mg/mL in PBS) and incubate at 37°C for 1-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in an appropriate solvent (e.g., DMSO). Measure the absorbance at 490 nm using a plate reader. Include vehicle-treated controls and blank wells for background subtraction. Calculate the percentage inhibition of proliferation relative to vehicle-treated controls. [4]

Endothelial Cell Migration Assay (Wound Healing)

The effect of this compound on endothelial cell migration can be assessed using a standardized wound healing assay: [4]

- Plate HUVECs in 24-well or 12-well plates and grow to confluence. Create a uniform "wound" in the cell monolayer using a 200 µL pipette tip. Wash gently with PBS to remove detached cells. Add fresh medium containing this compound at concentrations ranging from 5-25 µM. Capture images of the wound at 0 hours and after 16-24 hours incubation at 37°C. Measure the remaining gap distance using image analysis software and calculate the percentage inhibition of migration compared to vehicle-treated controls. [4]

Quantitative Results and Data Analysis

Concentration-Dependent Effects of this compound

This compound demonstrates potent anti-angiogenic activity across multiple endothelial cell functions, with effects observed in the low micromolar range. The quantitative data derived from various angiogenesis assays reveal a consistent concentration-dependent inhibition pattern, providing researchers with critical information for appropriate dosing in experimental designs. The therapeutic window for this compound appears favorable, with anti-angiogenic effects manifesting at concentrations that show acceptable toxicity profiles in preclinical models. [4]

Table 2: Concentration-Dependent Effects of this compound on Angiogenesis Parameters

| Assay Type | This compound Concentration | Inhibition/Effect | Experimental Conditions |

|---|---|---|---|

| HUVEC Proliferation (MTT) | 5 μM | Minimal effect at 6h; Significant reduction at 24h [4] | VEGF-stimulated HUVECs |

| HUVEC Proliferation (MTT) | 10-25 μM | Substantial reduction [4] | VEGF-stimulated HUVECs |

| HUVEC Migration (Wound Healing) | 5-10 μM | Concentration-dependent inhibition [4] | 16-hour treatment |

| HUVEC Migration (Wound Healing) | 10 μM | Near-complete inhibition of migration [4] | 16-hour treatment |

| Tube Formation | 5-25 μM | Concentration-dependent inhibition [4] | Matrigel, 6-hour treatment |

| Tube Formation | 25 μM | ~60% reduction in capillary-like structures [4] | Matrigel, 6-hour treatment |

| c-Met Phosphorylation | 14 nM (IC₅₀) | 50% inhibition [2] | MKN45 cells |

| VEGFR-2 Phosphorylation | 16 nM (IC₅₀) | 50% inhibition [2] | VEGF-stimulated HUVECs |

Protocol Optimization and Troubleshooting

Successful implementation of this compound angiogenesis assays requires attention to several critical parameters that significantly impact experimental outcomes. The passage number of endothelial cells is crucial, with optimal tube formation typically observed between the second and sixth passages. Cells used before the second or after the tenth passage often demonstrate reduced tube-forming capacity. [1] The batch and concentration of basement membrane extract also substantially affect results, with concentrations below 10 mg/ml generally performing poorly. Researchers should verify batch concentration with manufacturers prior to purchase. [1]

The timing of analysis represents another vital consideration, as tube formation represents a dynamic process. In this compound-treated assays, tubes typically begin forming within 1-2 hours, reach peak complexity between 3-12 hours depending on angiogenic stimulus strength, and often begin deteriorating within 18 hours as endothelial cells undergo apoptosis. [1] Researchers should establish optimal timepoints for their specific experimental conditions through preliminary kinetic studies. Additional troubleshooting considerations include maintaining BME at 4°C throughout preparation to prevent premature polymerization, filtering cells to remove clumps that disrupt uniform tube networks, and avoiding complete depression of pipette stops during BME dispensing to minimize bubble formation that interferes with imaging and quantification. [1]

Research Applications and Strategic Implications

Combination Therapy Strategies

The multi-targeted nature of this compound makes it particularly valuable for combination therapy research, especially when paired with other targeted agents to overcome compensatory resistance mechanisms. Preclinical studies have demonstrated that this compound combines effectively with lenvatinib (a VEGFR, FGFR, and RET inhibitor), resulting in enhanced anti-angiogenic and anti-tumor effects. This combination strategy simultaneously targets multiple cell populations in the tumor microenvironment, including endothelial cells, pericytes, and Tie2-expressing macrophages (TEMs), which collectively contribute to therapeutic resistance. [3]

The rationale for combination stems from the observation that tumors frequently develop resistance to VEGF pathway inhibition through upregulation of alternative angiogenic signaling, particularly the Ang2/Tie2 axis and c-Met activation. In thyroid and endometrial cancer models, the this compound-lenvatinib combination inhibited pericyte-mediated vessel stabilization and TEM infiltration, resulting in severe perfusion disorders and massive tumor cell apoptosis. [3] This approach represents a strategic advancement beyond single-pathway inhibition, addressing the complexity and adaptability of the tumor microenvironment through coordinated targeting of complementary signaling networks.

Translational Research Implications

This compound's comprehensive inhibitory profile against c-Met, VEGFR-2, Tie2, and EphB4 makes it a valuable tool for translational research aimed at understanding resistance mechanisms and developing biomarker strategies. The compound's ability to inhibit both VEGF-dependent and VEGF-independent angiogenesis pathways positions it as a candidate for addressing the evasive resistance commonly observed with selective VEGFR inhibitors. [2] [3] Research using this compound has helped elucidate the role of Ang2 as a potential biomarker for VEGF inhibitor resistance, with clinical observations showing decreased serum Ang2 levels in responding patients and increased levels at disease progression. [3]

From a drug development perspective, this compound serves as an important prototype for multi-targeted kinase inhibitors with anti-angiogenic properties. Its well-characterized effects on capillary tube formation, endothelial cell migration, and proliferation provide a framework for evaluating next-generation compounds. Furthermore, the quantitative data generated from this compound angiogenesis assays establish benchmark values for potency assessment against key angiogenic targets, facilitating lead optimization efforts in medicinal chemistry programs focused on developing novel anti-angiogenic therapeutics. [2] [4] [3]

Conclusion

This compound represents a valuable research tool for investigating angiogenesis mechanisms and developing anti-angiogenic therapies. Its well-defined activity against multiple kinase targets critical for blood vessel formation, combined with robust experimental protocols for assessing its effects, enables comprehensive evaluation of anti-angiogenic activity in preclinical models. The detailed methodologies presented for tube formation, proliferation, and migration assays provide researchers with standardized approaches for generating comparable data across laboratories.

The concentration-dependent inhibition of endothelial cell functions demonstrated by this compound, with IC₅₀ values in the nanomolar range for its primary targets, underscores its potency as an anti-angiogenic compound. Furthermore, its effectiveness in combination strategies, particularly with lenvatinib, highlights the importance of multi-target approaches for overcoming resistance mechanisms in the tumor microenvironment. As angiogenesis research continues to evolve, this compound will remain an important compound for probing complex signaling networks in the vascular microenvironment and for developing novel therapeutic strategies for cancer and other angiogenesis-dependent diseases.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Multitargeting strategy using lenvatinib and this compound [pmc.ncbi.nlm.nih.gov]

- 4. E7050 Suppresses the Growth of Multidrug-Resistant ... [mdpi.com]

Golvatinib protocols for inhibiting tumor microenvironment signaling

Mechanism of Action & Signaling Pathways

Golvatinib inhibits key signaling pathways in the TME by targeting c-Met and VEGFR-2.

Diagram: this compound inhibits c-Met and VEGFR-2 signaling pathways to suppress key pro-tumorigenic processes.

The synergistic effect of concurrently blocking VEGFR and c-Met is a key therapeutic rationale. The HGF/c-Met pathway can confer resistance to VEGFR inhibitors; combined inhibition overcomes this resistance for more effective angiogenesis suppression and tumor growth control [1] [2].

This compound Profile & Key Quantitative Data

The table below summarizes core pharmacological and inhibitory profile of this compound.

| Parameter | Description / Value |

|---|---|

| Primary Targets | c-Met, VEGFR-2, Eph receptors [3] |

| Other Targets | Ron, Tie2, EphB4 [2] [3] |

| Mechanism | ATP-competitive small molecule inhibitor [3] |

| c-Met IC₅₀ (Cell) | 14 nM (autophosphorylation in MKN45 cells) [3] |

| VEGFR-2 IC₅₀ (Cell) | 16 nM (phosphorylation in HUVECs) [3] |

| Anti-proliferation IC₅₀ | 6-37 nM (various tumor cell lines) [3] |

| HGF-stimulated HUVEC Growth IC₅₀ | 17 nM [3] |

| VEGF-stimulated HUVEC Growth IC₅₀ | 84 nM [3] |

Detailed Experimental Protocols

This compound's effects can be validated through established in vitro and in vivo protocols.

In Vitro Validation of Mechanism

1. Cell-Based Kinase Phosphorylation Assay This protocol assesses this compound's ability to inhibit target receptor activation in cells [1] [3].

- Cell Lines: Use c-Met amplified human gastric carcinoma (MKN45) cells for c-Met inhibition, and Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 inhibition.

- Procedure:

- Culture cells in appropriate medium. Pre-treat with a dose range of this compound (e.g., 1-1000 nM) or vehicle control for 1-2 hours.

- Stimulate MKN45 cells with HGF (e.g., 50 ng/mL) and HUVECs with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

- Lyse cells and quantify receptor phosphorylation (p-c-Met, p-VEGFR-2) via Western Blot or ELISA.

- Key Reagents: this compound (water-soluble salt form, e.g., tartrate), HGF, VEGF, anti-phospho-Met (Y1234/Y1235), anti-phospho-VEGFR2 (Y996) antibodies [1].

2. Endothelial Cell Tube Formation Assay (2D) This protocol evaluates this compound's functional effect on angiogenesis in vitro [1] [2].

- Procedure:

- Plate HUVECs on a layer of collagen gel in a 24-well plate.

- After overnight culture, cover cells with a second layer of collagen to create a sandwich.

- Add human endothelial-SFM medium containing growth factors (VEGF, HGF, or both) and a dose range of this compound or vehicle.

- Incubate for several days, then image the formed capillary-like structures.

- Quantify the total tube length per field using image analysis software (e.g., Angiogenesis Image Analyzer, Kurabo) [2].

In Vivo Efficacy Models

1. Subcutaneous (s.c.) Xenograft Model with High HGF Expression This model tests this compound's ability to overcome HGF-mediated resistance to VEGFR inhibitors in vivo [1].

- Animal Model: Female nude mice (e.g., 5-6 weeks old).

- Tumor Inoculation: Implant 5 × 10⁶ tumor cells (e.g., SEKI melanoma, IM95m gastric cancer, KP-4 pancreatic cancer) subcutaneously.

- Dosing Regimen:

- Randomize mice when tumor volume reaches 100-300 mm³.

- Administer: Vehicle control; this compound alone (e.g., 50-100 mg/kg, p.o., daily); Lenvatinib alone (VEGFR inhibitor, e.g., 10 mg/kg, p.o., daily); this compound and Lenvatinib in combination.

- Monitor tumor volume and body weight regularly.

- Endpoint Analysis: Tumor volume measurement, immunohistochemistry on tumor sections for CD31 (vessel density), and TUNEL assay (apoptosis) [1].

2. Vessel Stabilization & TEM Modulation Model This protocol investigates this compound's effect on complex TME components like pericytes and Tie2-Expressing Macrophages (TEMs) [2].

- Model & Treatment: Similar to the s.c. xenograft model above, using thyroid (K1) or endometrial (AN3CA) cancer cells. The combination of this compound with lenvatinib is critical.

- Histological Analysis:

- Embed tumors in OCT compound for cryosections.

- Perform multi-color fluorescence staining for: CD31 (endothelial cells), α-Smooth Muscle Actin (α-SMA, pericytes), CD11b and F4/80 (macrophages), and Mrc1 (mannose receptor, for TEMs).

- Analyze using fluorescence microscopy to quantify pericyte coverage (SMA+ area / CD31+ area) and TEM infiltration (CD11b+F4/80+Mrc1+ cells) [2].

Diagram: Integrated experimental workflow for validating this compound's activity, from *in vitro mechanism confirmation to complex in vivo TME modulation.*

Strategic Application & Protocol Notes

- Rationale for Combination Therapy: The most robust anti-tumor and anti-angiogenic effects are consistently observed when this compound is combined with a VEGFR inhibitor like lenvatinib [1] [2]. This strategy simultaneously blocks multiple pro-angiogenic pathways and prevents feedback-driven resistance.

- Biomarker Considerations: When designing experiments, monitor serum or tumor levels of HGF and Ang2. Elevated levels of these factors are associated with resistance to VEGFR inhibitors and may predict sensitivity to this compound-containing regimens [2].

- Protocol Optimization: For in vivo studies, the water-soluble tartrate salt (E7050 tartrate) is recommended for oral gavage formulations to ensure consistent bioavailability [1] [2]. Dosing schedules can often be better tolerated than maximum tolerated continuous dosing.

This compound's multi-targeted profile offers a powerful tool for deconstructing the complex signaling networks within the tumor microenvironment, particularly through strategic combination therapies.

References

Golvatinib administration in peritoneal dissemination cancer models

Golvatinib and Lenvatinib in Peritoneal Dissemination Models

The following workflow outlines the key stages of a preclinical study investigating this compound and lenvatinib in peritoneal dissemination cancer models, as described in published research [1].

Background and Rationale

Peritoneal dissemination is a severe complication of cancers like gastric cancer, often considered a terminal stage with limited treatment options and a poor survival rate [2]. Resistance to therapies targeting a single pathway, such as VEGF inhibition, is common [1] [3].

This compound (E7050) is a small-molecule, ATP-competitive inhibitor targeting c-Met, Tie2, and EphB4 receptor tyrosine kinases [4] [1]. Lenvatinib (E7080) is a multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT [1]. The rationale for their combination is to simultaneously disrupt multiple pro-tumorigenic pathways:

- Direct tumor growth inhibition via c-Met blockade [4].

- Anti-angiogenesis via VEGFR inhibition [1].

- Disruption of vessel stabilization by targeting Ang2-Tie2 and EphrinB2-EphB4 signaling in pericytes [1].

- Inhibition of pro-angiogenic macrophages (Tie2-expressing macrophages, or TEMs) [1].

This multi-targeting strategy aims to counteract the evasive resistance often seen with single-agent VEGF pathway inhibition [1].

Quantitative Profile of this compound

The table below summarizes key in vitro and in vivo pharmacological data for this compound, which informs dosing decisions for animal studies [4] [1].

Table 1: this compound (E7050) Pharmacological Profile

| Parameter | Target / System | IC₅₀ / Value | Notes |

|---|---|---|---|

| Biochemical Kinase Inhibition (IC₅₀) | c-Met | 14 nM | Assayed in MKN45 cells [4] |

| VEGFR-2 (KDR) | 16 nM | Assayed in HUVECs [4] | |

| Cellular Proliferation Inhibition (IC₅₀) | Hs746T cells | 23 nM | c-Met driven tumor cell line [4] |

| MKN45 cells | 37 nM | c-Met driven tumor cell line [4] | |

| SNU-5 cells | 24 nM | c-Met driven tumor cell line [4] | |

| EBC-1 cells | 6.2 nM | c-Met driven tumor cell line [4] | |

| In Vivo Dosing (Preclinical) | Mouse xenograft models | Oral, once daily | Synthesized by Eisai Co., Ltd. [1] |

Detailed Experimental Protocol

1. In Vitro Combination Studies

Endothelial Network Formation Assay (2D Co-culture)

- Objective: To assess the effect of the drug combination on vessel-like structure formation.

- Method: Mix Human Umbilical Vascular Endothelial Cells (HUVECs) expressing AcGFP and Human Brain Vascular Pericytes (HBVPs) at densities of 1.3 × 10⁴ and 1.87 × 10⁴ cells/mL, respectively, in collagen type-I-coated 96-well plates [1].

- Culture: Maintain for 10 days to allow network formation, then add compounds or vehicle and incubate for an additional 4 days [1].

- Analysis: Capture fluorescence images with a high-content analyzer (e.g., IN Cell Analyzer 1000). Quantify the endothelial network length using specialized angiogenesis image analysis software (e.g., Angiogenesis Image Analyzer v2.0) [1].

Cell-Based Kinase Inhibition Assay

- Objective: To confirm target engagement in relevant cell lines.

- Method: Use MKN45 human gastric cancer cells, which have constitutively active c-Met. Treat cells with this compound.

- Analysis: Quantify c-Met phosphorylation using a sandwich ELISA with a substrate-specific capture antibody and an anti-phosphotyrosine detection antibody. Report IC₅₀ values [1].

2. In Vivo Efficacy Study in Peritoneal Dissemination Models

- Animal Model: Use female nude mice (e.g., CAnN.Cg-Foxn1nu/CrlCrlj), 5–6 weeks old [1].

- Cell Line: MKN45 human gastric cancer cells are a validated model as they exhibit constitutive c-Met activity [4] [1].

- Tumor Implantation: Implant 5 × 10⁶ cancer cells subcutaneously (for solid tumor studies) or via intraperitoneal injection for dissemination models [1].

- Randomization and Dosing:

- When tumor volume reaches 100–300 mm³, randomize mice into treatment groups.

- Administer lenvatinib and this compound orally, once daily. Vehicle control groups must be included.

- The specific dosing regimen (e.g., mg/kg) should be optimized based on preliminary studies, as this precise detail is not explicitly listed in the available sources which state the compounds were synthesized and used by Eisai Co., Ltd [1].

Table 2: Example In Vivo Treatment Groups

| Group | Treatment | Key Targeted Pathways |

|---|---|---|

| 1 | Vehicle Control | N/A |

| 2 | Lenvatinib monotherapy | VEGFR, FGFR, RET |

| 3 | This compound monotherapy | c-Met, Tie2, EphB4 |

| 4 | Lenvatinib + this compound | Combined VEGFR, c-Met, Tie2, EphB4 |

3. Endpoint Analysis

- Tumor Volume Monitoring: Measure tumor length and width regularly. Calculate volume using the formula:

Volume (mm³) = 1/2 × length (mm) × [width (mm)]²[1]. - Histological Analysis:

- Flow Cytometry: Enzymatically digest tumors to create a single-cell suspension. Stain with antibodies against CD11b, F4/80, and CD31 to characterize and quantify immune and endothelial cell populations within the tumor microenvironment [1].

Mechanistic Pathway and Combination Rationale

The synergistic effect of this compound and lenvatinib arises from their complementary action on multiple cell types within the tumor microenvironment. The following diagram illustrates the key signaling pathways and cellular processes inhibited by this combination therapy.

Application Notes for Researchers

- Model Selection: The MKN45 gastric cancer cell line is a strong choice for proof-of-concept studies due to its constitutive c-Met activation, making it highly sensitive to this compound [4] [1]. For broader applicability, consider testing the combination in patient-derived xenograft (PDX) models of gastric or ovarian cancer with documented c-Met or pathway activation.

- Dosing Considerations: While the cited study confirms the efficacy of once-daily oral dosing, the exact mg/kg dosage for each compound in the combination was not explicitly detailed [1]. Researchers should conduct dose-ranging studies to establish the optimal therapeutic window and minimize potential toxicity, monitoring for body weight loss as a general indicator of tolerability [1].

- Key Success Factors: Consistent oral dosing and thorough monitoring of tumor growth are critical. The most insightful data will come from the multiplexed histological and flow cytometry analyses of the tumor microenvironment, as the efficacy of this combination is deeply rooted in stromal normalization and immune modulation.

References

- 1. Multitargeting strategy using lenvatinib and this compound [pmc.ncbi.nlm.nih.gov]

- 2. JMIR Research Protocols - Efficacy of Preventive Pressurized... [researchprotocols.org]

- 3. Redundant kinase activation and resistance of EGFR-tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Golvatinib cell-based kinase assays and phosphorylation analysis

Introduction to Golvatinib and Its Targets

This compound (E-7050) is a potent dual-specificity kinase inhibitor primarily targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), with reported IC₅₀ values of 14 nM and 16 nM, respectively [1]. The simultaneous inhibition of these two critical signaling pathways makes this compound a promising candidate for anticancer research, particularly in tumors where c-Met amplification and VEGF-driven angiogenesis contribute to pathogenesis and therapeutic resistance [1]. The c-Met pathway, when activated by its ligand HGF, promotes tumor progression, invasion, and metastasis, while the VEGF pathway is a crucial regulator of tumor angiogenesis [1]. This compound has demonstrated potent growth inhibition in various c-Met amplified tumor cell lines, including MKN45, EBC-1, Hs746T, and SNU-5 cells with IC₅₀ values ranging from 6.2 to 37 nM [1].

Table 1: this compound Selectivity Profile and Cellular Activity

| Kinase Target | In vitro IC₅₀ (nM) | Cellular Phenotype | Reported Cell Line Models |

|---|---|---|---|

| c-Met | 14 [1] | Inhibits tumor growth & invasion | MKN45, EBC-1, Hs746T, SNU-5 [1] |

| VEGFR-2 | 16 [1] | Suppresses tumor angiogenesis | Endothelial cells stimulated with VEGF [1] |

| Other Kinases | Varies (Virtual screening hit for TOP3B) [2] | Potential off-target effects | N/A |

Experimental Design and Workflow

A comprehensive analysis of this compound's effects requires an integrated approach combining target engagement, phosphorylation analysis, and functional phenotypic assays. The workflow progresses from validating direct target binding to assessing downstream signaling consequences and ultimate cellular responses.

Figure 1: Integrated experimental workflow for this compound analysis, spanning from target binding to functional phenotypic consequences.

Key Assay Platforms and Methodologies

Cellular Phosphorylation Assays

Principle: These assays measure the inhibition of kinase activation and subsequent substrate phosphorylation using immunoassay formats like ELISA or AlphaLISA, which employ target-specific and phospho-site-specific antibodies [3]. A sandwich assay principle enhances selectivity by requiring detection of two independent epitopes on the same protein.

Protocol Outline:

- Cell Treatment: Seed appropriate cell lines (e.g., MKN45 for c-Met, HUVEC for VEGFR2) and treat with a concentration gradient of this compound (e.g., 1 nM - 10 µM) for 2-4 hours. Include DMSO vehicle control.

- Stimulation: Stimulate cells with relevant ligands (HGF for c-Met pathway, VEGF for VEGFR2 pathway) for 15-30 minutes post-inhibition to activate target kinases.

- Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

- Immunoassay:

- For ELISA: Coat plates with a protein-specific capture antibody. Incubate with cell lysates. Detect phosphorylation using a phospho-specific primary antibody and HRP-conjugated secondary antibody with colorimetric readout.

- For AlphaLISA: Incubate lysates with acceptor and donor beads conjugated to target-specific and phospho-specific antibodies, respectively. After incubation, measure luminescence signal.

- Data Analysis: Calculate % inhibition and IC₅₀ values by normalizing signals to vehicle control (100% activity) and unstimulated cells (0% activity).

Critical Considerations: There is an inherent time lag between kinase inhibition and detectable changes in substrate phosphorylation due to pre-existing endogenous phosphorylation levels and the dynamics of intracellular phosphatase activities [3].

Cellular Target Engagement Assays (NanoBRET)

Principle: NanoBRET technology assesses direct target engagement in live cells, providing data on binding affinity and target residence time, which is the reciprocal of the dissociation rate constant (kₒff) [3].

Protocol Outline:

- Cell Transfection: Transfect cells with a vector expressing the kinase of interest (e.g., c-Met or VEGFR2) fused to a NanoLuc luciferase tag.

- Tracer Incubation: Incubate cells with a cell-permeable, fluorescently labeled kinase tracer molecule.

- Compound Treatment: Treat cells with this compound at varying concentrations.

- BRET Measurement: Add the NanoLuc substrate and measure the energy transfer (BRET signal) between the NanoLuc tag (donor) and the bound tracer (acceptor). Displacement of the tracer by this compound reduces the BRET signal.

- Data Analysis: Fit the dose-response data to determine the apparent Kd (Kd app) and calculate the target residence time from the dissociation rate constant.

Advantages and Limitations: This method directly measures binding in a live-cell context, which accounts for cellular permeability and intracellular compound behavior. However, since it relies on overexpressed kinases, the target abundance may not reflect physiological levels [3].

Functional Phenotypic Assays

Proliferation Assay (MTT) [4]

- Procedure: Seed 5 × 10³ cells/well in a 96-well plate. After 24 hours, treat with this compound for 48-72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for 1-4 hours. Measure absorbance at 570 nm.

- Data Analysis: Calculate % cell viability relative to DMSO-treated controls and determine IC₅₀ values.

Migration Assay (Wound Healing) [4]

- Procedure: Create a scratch "wound" in a confluent cell monolayer using a pipette tip. Wash away debris and add fresh medium containing this compound. Capture images at 0 and 24 hours.

- Data Analysis: Quantify the migrated area using image analysis software.

3D Matrigel Culture [4]

- Procedure: Mix 5 × 10⁴ cells with 1 mL of Matrigel and plate in 6-well dishes. After polymerization, add culture medium containing this compound (replenished every 2-3 days). Culture for 1-2 weeks.

- Data Analysis: Image and quantify 3D colony formation (spheroids).

Table 2: Key Parameters for Functional Cellular Assays of this compound

| Assay Type | Key Readout | Typical this compound Range | Critical Controls |

|---|---|---|---|

| Cellular Phosphorylation (ELISA/AlphaLISA) | % Inhibition of c-Met/VEGFR2 phosphorylation | 1 nM - 10 µM | Ligand-stimulated vs. unstimulated cells |

| NanoBRET Target Engagement | Kd app, Residence Time | 1 nM - 10 µM | Cells transfected with NanoLuc-kinase construct |

| MTT Proliferation | IC₅₀ (e.g., 6.2 nM in EBC-1) [1] | 1 nM - 10 µM | DMSO vehicle control |

| Wound Healing Migration | % Wound Closure | 10 nM - 10 µM | Pre- and post-migration imaging |

| 3D Matrigel Invasion | Spheroid size/number | 10 nM - 10 µM | Vehicle-treated 3D cultures |

Signaling Pathway and Mechanistic Insights

This compound's primary mechanism involves competitive inhibition of the ATP-binding pocket in c-Met and VEGFR2 kinases, preventing their autophosphorylation and activation. This inhibition blocks downstream signaling cascades, notably the PI3K/Akt pathway, which is crucial for cell survival, growth, and metabolism [1]. In EGFR-mutant lung cancer cell lines, this compound has been shown to circumvent resistance to EGFR-TKIs by blocking the HGF-induced Met/Gab1/PI3K/Akt pathway [1].

Figure 2: this compound mechanism of action, showing dual inhibition of c-Met and VEGFR2 signaling pathways and their downstream phenotypic effects.

Data Analysis and Interpretation

For phosphorylation and proliferation assays, fit dose-response data to a four-parameter logistic model to determine IC₅₀ values. When reporting this compound potency, always specify the assay context (e.g., biochemical, cell-based, specific cell line). Note that cellular IC₅₀ values are typically higher than biochemical IC₅₀ due to cellular permeability, ATP concentration, and signaling network compensation.

In xenograft models, this compound inhibits phosphorylation of c-Met and VEGFR-2 in tumors, leading to strong suppression of tumor growth and angiogenesis. Treatment of c-Met amplified tumor lines with high doses (50-200 mg/kg) can induce tumor regression [1]. Furthermore, this compound combined with Gefitinib results in marked tumor regression associated with inhibition of Akt phosphorylation, highlighting the importance of combination therapy strategies [1].

Troubleshooting and Best Practices

- Off-Target Effects: Be aware that this compound was identified as a virtual screening hit for the type IA topoisomerase TOP3B, indicating potential off-target activity beyond the kinome [2]. Comprehensive kinase profiling panels are recommended to fully characterize selectivity.

- Assay Validation: Always include a relevant control inhibitor to validate assay performance. For phosphorylation assays, confirm antibody specificity using siRNA knockdown or kinase-dead constructs.

- Physiological Relevance: When using target engagement assays, interpret results considering that overexpressed kinase levels may not be physiological [3]. Correlate binding data with functional phosphorylation and phenotypic readouts.

- Combination Studies: Given this compound's demonstrated synergy with EGFR inhibitors like Gefitinib [1], consider evaluating combination therapies in relevant cancer models to identify potential enhanced efficacy.

References

- 1. This compound (E-7050) is a potent Dual Inhibitor of both c-Met ... [medchemexpress.com]

- 2. Identification of novel human topoisomerase III beta inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight: Cell-based kinase assay formats. [reactionbiology.com]

- 4. Single-cell and spatial analyses of the GDF family in tumors ... [pmc.ncbi.nlm.nih.gov]

optimal Golvatinib concentration for endothelial cell proliferation inhibition

Key Quantitative Data on Golvatinib Activity

The table below summarizes the most relevant quantitative data available from scientific literature regarding this compound's inhibitory activity.

| Assay Type | Target/Cell Process | Cell Line/System | Reported IC50 Value | Citation |

|---|---|---|---|---|

| Biochemical Kinase Assay | VEGFR-2 Phosphorylation | HUVEC (Human Umbilical Vein Endothelial Cells) | 16 nM [1] | |

| Cell-Based Assay | HGF/c-Met pathway; Cell Growth Inhibition | HUVEC (HGF-stimulated) | 17 nM [1] | |

| Cell-Based Assay | Cell Growth Inhibition | Various Tumor Cell Lines (e.g., SNU-5, Hs746T, EBC-1, MKN45) | 6.2 to 37 nM [1] |

These values, particularly the IC50 of 16 nM for VEGFR-2 phosphorylation in HUVECs, serve as a critical reference point for inhibiting VEGF-driven angiogenic signaling [1]. A suggested starting concentration range for proliferation assays is 10-100 nM.

Proposed Experimental Protocol

This protocol outlines a method to determine the optimal this compound concentration for inhibiting endothelial cell proliferation, using HUVECs as a standard model.

Materials

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

- Test Compound: this compound (e.g., E7050), reconstituted in DMSO.

- Control Compounds: Sunitinib or Sorafenib (well-characterized VEGFR-2 inhibitors) [2].

- Cell Culture Reagents: Endothelial Cell Growth Medium (EGM-2), fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin-EDTA.

- Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay or MTT assay.

- Equipment: CO₂ incubator, hemocytometer, multi-channel pipettes, microplate reader.